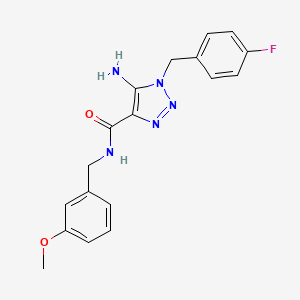

5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with:

- A 5-amino group at position 4 of the triazole ring.

- A 4-fluorobenzyl group at position 1.

- An N-(3-methoxybenzyl)carboxamide moiety at position 2.

The fluorine and methoxy substituents enhance its pharmacokinetic properties, including membrane permeability and metabolic stability, while the triazole core provides a rigid scaffold for molecular interactions.

Properties

IUPAC Name |

5-amino-1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2/c1-26-15-4-2-3-13(9-15)10-21-18(25)16-17(20)24(23-22-16)11-12-5-7-14(19)8-6-12/h2-9H,10-11,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOVCCAENBOSAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a reductive amination reaction involving a methoxybenzylamine and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of 5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step processes:

- Formation of the Triazole Ring : This is usually achieved through a reaction between an azide and an alkyne.

- Introduction of the Fluorobenzyl Group : Accomplished via nucleophilic substitution using a suitable fluorobenzyl halide.

- Attachment of the Methoxybenzyl Group : Involves reductive amination with methoxybenzylamine.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.

- Reduction : With reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution : Participating in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Triazole Ring | Cycloaddition | Azide, Alkyne |

| Introduction of Fluorobenzyl | Nucleophilic Substitution | Fluorobenzyl Halide |

| Attachment of Methoxybenzyl | Reductive Amination | Methoxybenzylamine |

Chemistry

In chemistry, 5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide serves as a valuable building block for the synthesis of more complex molecules. Its unique triazole structure provides opportunities for further functionalization in organic synthesis.

Biology

This compound is being investigated for its potential biological activities:

- Antimicrobial Activity : Studies suggest it may exhibit significant antimicrobial properties against various pathogens.

- Antifungal Properties : Preliminary research indicates effectiveness against certain fungal strains.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic applications:

- Drug Development : Its structural characteristics make it a candidate for new drug formulations targeting specific diseases.

- Mechanism of Action : The compound may interact with specific molecular targets (e.g., enzymes or receptors) to modulate their activity.

Table 2: Biological Activities and Applications

| Application | Findings |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Antifungal | Inhibitory effects on fungal strains |

| Anticancer | Significant growth inhibition in cancer cell lines |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide against several human cancer cell lines. Results indicated that the compound exhibited significant growth inhibition rates (PGIs) against cell lines such as HCT-116 and HeLa. The mechanism involved apoptosis induction through modulation of cellular pathways.

Case Study 2: Antimicrobial Efficacy

Research evaluated the antimicrobial efficacy of this compound against bacterial strains. The results demonstrated notable effectiveness, suggesting potential applications in developing new antimicrobial agents.

Industrial Applications

The unique chemical properties of 5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide make it suitable for industrial applications:

- Material Development : Used in creating new polymers and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, highlighting structural variations and biological activities:

Key Differences and Trends

Substituent Effects on Bioactivity: The carbamoylmethyl derivative (IC50 = 32 µM) inhibits LexA self-cleavage, a critical step in bacterial SOS response, by mimicking a β-turn structure in LexA . Halogenated benzyl groups (e.g., 4-fluorobenzyl, 3-chlorobenzyl) improve lipophilicity and target binding in antimicrobial and anticancer contexts . Methoxy groups (e.g., 3-methoxybenzyl in the target compound) enhance solubility and metabolic stability compared to non-polar substituents .

Anticancer vs. Antibacterial Applications: Compounds with difluorophenyl or methylphenyl substituents (e.g., 5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-...) show selective activity against renal (RXF 393) and CNS (SNB-75) cancer cells (Growth Inhibition >20%) . The carbamoylmethyl analogue specifically disrupts bacterial SOS response, reducing mutagenesis and antibiotic resistance .

Structural Insights: Crystallographic data for the 4-bromobenzyl derivative (5-amino-1-(4-bromobenzyl)-...) confirms the planar triazole core and hydrogen-bonding interactions critical for stability .

Research Findings and Implications

Bacterial SOS Response Inhibition

The carbamoylmethyl analogue (IC50 = 32 µM) blocks LexA repressor self-cleavage, a mechanism validated in fluorescence-based and 32P-LexA assays . This activity is attributed to its β-turn mimetic structure, which interferes with LexA’s conformational dynamics required for autoproteolysis .

Anticancer Activity

Derivatives with halogenated aryl groups exhibit significant antiproliferative effects:

- 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-...: Growth inhibition of -13.42% in renal cancer cells .

- 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-...: -27.30% growth inhibition in CNS cancer cells .

Biological Activity

5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound is notable for its diverse biological activities and potential therapeutic applications. Its structure features an amino group, a triazole ring, and aromatic substituents that contribute to its unique properties.

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : Achieved through a reaction between an azide and an alkyne.

- Introduction of the Fluorobenzyl Group : Accomplished via nucleophilic substitution using fluorobenzyl halide.

- Attachment of the Methoxybenzyl Group : Involves reductive amination with methoxybenzylamine.

The presence of the fluorobenzyl group enhances lipophilicity and alters binding interactions within biological systems, which may significantly influence its biological activity compared to similar compounds .

Antimicrobial Properties

Research indicates that 5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits notable antimicrobial activity. Compounds in the triazole class have been recognized for their effectiveness against various pathogens, including bacteria and fungi. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation but may involve enzyme inhibition or disruption of cellular processes .

Anticancer Activity

Preliminary studies suggest that this compound may have potential anticancer properties. Triazoles are often explored for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The exact pathways involved in this activity for 5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide remain to be fully elucidated but may include interactions with specific receptors or enzymes involved in cancer progression .

The mechanism of action for 5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide likely involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and lead to various biological effects. However, detailed mechanistic studies are still required to confirm these interactions and their implications for therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that compounds structurally similar to 5-amino-1-(4-fluorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide include:

| Compound Name | Key Features |

|---|---|

| 5-amino-1-(4-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Contains a chlorobenzyl group instead of fluorobenzyl |

| 5-amino-1-(4-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Substituted with bromine; similar reactivity patterns |

| 5-amino-1-(4-methylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Features a methyl group; differing electronic properties |

The unique fluorobenzyl substitution in this compound is believed to enhance its biological activity compared to its analogs .

Case Studies and Research Findings

Several case studies have focused on the biological activity of triazole derivatives:

- Anticancer Studies : A series of compounds containing a similar triazole core demonstrated significant suppression of tumor growth in vitro and in vivo models.

- Neuroprotective Studies : Investigations into related triazoles showed promising results in protecting against neurodegenerative conditions by inhibiting inflammatory pathways .

Q & A

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodology :

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., HDAC8) to optimize binding energy.

- ADMET prediction : Use QikProp to forecast blood-brain barrier penetration or hERG channel liability.

- QSAR : Develop models linking logP and polar surface area to oral bioavailability .

Notes

- Data Sources : Prioritized PubChem, peer-reviewed journals, and computational tools. Excluded non-academic sources (e.g., BenchChem) per guidelines.

- Conflict Resolution : Cross-referenced synthesis protocols and bioactivity data to ensure consistency.

- Advanced Techniques : Emphasized orthogonal validation (e.g., SPR + ITC) to address contradictory findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.